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Compound of Interest

Compound Name: 1-Bromo-4-(sec-butyl)benzene

Cat. No.: B1274128 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Bromo-4-(sec-butyl)benzene, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS). Due to the limited availability of experimentally-derived public

data for this specific isomer, this guide presents predicted data and analysis based on

established spectroscopic principles and data from structurally related compounds. Detailed

experimental protocols for acquiring high-quality spectroscopic data are also provided.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-Bromo-4-(sec-
butyl)benzene. These values are estimated based on structure-activity relationships and

spectral data of similar compounds, such as sec-butylbenzene and other bromo-substituted

aromatic compounds.

Table 1: Predicted ¹H NMR Data for 1-Bromo-4-(sec-
butyl)benzene
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Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

Aromatic (2H, ortho to

Br)
~7.4 Doublet ~8.5

Aromatic (2H, meta to

Br)
~7.1 Doublet ~8.5

Methine (-CH) ~2.6 Sextet ~7.0

Methylene (-CH₂) ~1.6 Quintet ~7.5

Methyl (-CH₃, doublet) ~1.2 Doublet ~7.0

Methyl (-CH₃, triplet) ~0.8 Triplet ~7.5

Table 2: Predicted ¹³C NMR Data for 1-Bromo-4-(sec-
butyl)benzene

Carbon Predicted Chemical Shift (δ, ppm)

C-Br ~120

C-sec-butyl ~148

Aromatic CH (ortho to Br) ~131

Aromatic CH (meta to Br) ~128

Methine (-CH) ~42

Methylene (-CH₂) ~31

Methyl (-CH₃, from doublet) ~22

Methyl (-CH₃, from triplet) ~12

Table 3: Predicted Key IR Absorption Bands for 1-
Bromo-4-(sec-butyl)benzene
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Bond Vibration

C-H (Aromatic) 3100 - 3000 Stretch

C-H (Aliphatic) 3000 - 2850 Stretch

C=C (Aromatic) 1600 - 1450 Stretch

C-H (Alkyl) 1465 - 1370 Bend

C-Br 600 - 500 Stretch

p-disubstituted benzene 850 - 800 Out-of-plane bend

Table 4: Predicted Mass Spectrometry Data for 1-Bromo-
4-(sec-butyl)benzene

Fragment Predicted m/z Interpretation

[M]⁺ 212/214
Molecular ion (due to ⁷⁹Br and

⁸¹Br isotopes)

[M-CH₂CH₃]⁺ 183/185 Loss of an ethyl group

[C₈H₈Br]⁺ 183/185 Benzylic cleavage

[C₆H₄Br]⁺ 155/157 Loss of the sec-butyl group

[C₉H₁₁]⁺ 119 Loss of Br radical

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of 1-Bromo-4-
(sec-butyl)benzene.

Methodology:

Sample Preparation:
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Accurately weigh 5-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.[1][2]

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a

clean, dry vial.[1][2]

If the sample contains solid particulates, filter the solution through a small plug of glass

wool in a Pasteur pipette directly into a clean 5 mm NMR tube to prevent distortion of the

magnetic field homogeneity.[1]

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).[1]

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic

field.[1]

Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.[1]

For ¹H NMR, acquire the spectrum using standard parameters, typically with 8-16 scans.

[1]

For ¹³C NMR, a greater number of scans will be necessary due to the lower natural

abundance and sensitivity of the ¹³C nucleus.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the

frequency-domain spectrum.

Phase-correct the spectrum to ensure all peaks are in the absorptive mode.

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the

residual solvent peak.[1]
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Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the

different types of protons.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 1-Bromo-4-(sec-butyl)benzene.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Instrument Setup and Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted

from the sample spectrum to remove any environmental interferences (e.g., CO₂, water

vapor).

Place a small drop of the liquid 1-Bromo-4-(sec-butyl)benzene sample directly onto the

ATR crystal, ensuring it completely covers the crystal surface.[3]

If the sample is a solid, place it on the crystal and apply pressure using the instrument's

press to ensure good contact.[3]

Acquire the sample spectrum.

Data Processing:

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Identify the characteristic absorption bands and correlate them to specific functional

groups and bond vibrations.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of 1-Bromo-4-(sec-
butyl)benzene.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS with Electron Ionization - EI):

Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic

solvent such as dichloromethane or hexane.[4]

Instrument Setup and Data Acquisition:

Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

The sample is vaporized and carried by an inert gas (e.g., helium) through the GC column,

where separation of components occurs.

The separated components elute from the column and enter the mass spectrometer's ion

source.

In the ion source, the sample molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing them to ionize and fragment (Electron Ionization).[5][6]

The resulting ions are accelerated and separated based on their mass-to-charge (m/z)

ratio by the mass analyzer.

The detector records the abundance of each ion at a specific m/z value.

Data Processing:

The mass spectrum is plotted as relative intensity versus m/z.

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the

compound. The presence of bromine will result in a characteristic M+2 peak of nearly

equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Analyze the fragmentation pattern to deduce the structure of the molecule.
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Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 1-Bromo-4-(sec-butyl)benzene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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